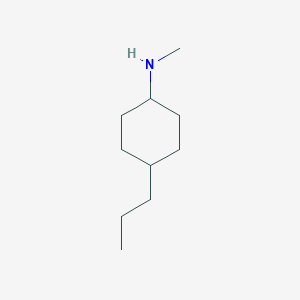

N-methyl-4-propylcyclohexan-1-amine

Overview

Description

“N-methyl-4-propylcyclohexan-1-amine”, also known as MPCH, is a chemical compound that belongs to the class of cyclohexylamines. It has a CAS Number of 1042584-67-7 .

Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-4-propylcyclohexanamine. Its InChI Code is 1S/C10H21N/c1-3-4-9-5-7-10(11-2)8-6-9/h9-11H,3-8H2,1-2H3 and the InChI key is BULVHXOJKBLEDC-UHFFFAOYSA-N . The molecular weight of the compound is 155.28 .Physical And Chemical Properties Analysis

“N-methyl-4-propylcyclohexan-1-amine” is a liquid at room temperature .Scientific Research Applications

1. Synthesis and Functionalization

N-methyl- and N-alkylamines, including N-methyl-4-propylcyclohexan-1-amine, are important in both academic research and industrial production. They are found in many life-science molecules and influence their activities. Methods for their synthesis and functionalization using earth-abundant metal-based catalysts are of significant interest. For instance, an efficient reductive amination process using nitrogen-doped, graphene-activated Co3O4-based catalysts for the synthesis of various N-methyl- and N-alkylamines has been developed (Senthamarai et al., 2018).

2. Catalysis Using CO2

Metal-organic frameworks (MOFs) have been shown to catalyze N-methylation of amines using CO2 and phenylsilane under ambient conditions. This includes the N-methylation of amines bearing carboxylate moieties, common in pharmaceutical chemistry (Zhang et al., 2019).

3. Direct N-Monomethylation

Direct N-monomethylation of aromatic primary amines, including N-methyl-4-propylcyclohexan-1-amine, using methanol as a methylating agent has been accomplished. This method is noted for its low catalyst loading, broad substrate scope, and excellent selectivities (Li et al., 2012).

4. N-heterocyclic Carbene Copper(I) Catalysis

N-heterocyclic carbene copper(I) complexes have been used for the N-methylation of amines using CO2, demonstrating compatibility with both aromatic and aliphatic primary and secondary amines (Santoro et al., 2015).

5. Environmental Benign N-Formylation and N-Methylation

A protocol for N-formylation and N-methylation of amines using carbon dioxide (CO2) as the carbon source and N-heterocyclic carbenes (NHCs) as catalysts has been developed. This process is environmentally benign, using CO2 for its low cost and negligible toxicity (Bobbink et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H227, H314, and H335 . The precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name |

N-methyl-4-propylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-4-9-5-7-10(11-2)8-6-9/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULVHXOJKBLEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-propylcyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)

![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)

amine](/img/structure/B1414708.png)

![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)

![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)

![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)

![{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine](/img/structure/B1414716.png)

![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)

![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)

![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)